molecular formula C10H9FO4 B2692716 2-(Acetyloxy)-3-fluorophenyl acetate CAS No. 55030-67-6

2-(Acetyloxy)-3-fluorophenyl acetate

Cat. No. B2692716
CAS RN: 55030-67-6
M. Wt: 212.176
InChI Key: SFTJLHYKOIAVMI-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-3-fluorophenyl acetate, also known as 2-Acetoxy-3-fluoroacetophenone, is a chemical compound with the molecular formula C10H9FO4. It is a white crystalline powder that is commonly used in scientific research applications due to its unique properties.

Scientific Research Applications

Protective Groups in Synthetic Chemistry

  • The (2-nitrophenyl)acetyl (NPAc) group has been utilized for the protection of hydroxyl functions in synthetic chemistry. This approach is advantageous due to its stability under common transformations and selective removability, making it an orthogonal protecting group alongside commonly used ones like tert-butyldimethylsilyl and levulinoyl (Daragics & Fügedi, 2010).

Enzymatic Acetylation for Drug Synthesis

  • Enzymatic acetylation using immobilized lipase has been employed in the synthesis of antimalarial drugs, demonstrating the chemoselective monoacetylation of amino groups in compounds like 2-aminophenol to N-(2-hydroxyphenyl)acetamide. This method highlights the efficiency of biocatalysis in achieving selective acetylation, pivotal for drug development (Magadum & Yadav, 2018).

Fluorogenic Probes for Biological Imaging

  • The development of fluorogenic acetoxymethyl ethers for phenolic fluorophores has been reported. This advancement is critical for biological imaging, as it allows for the stable and sensitive detection of cellular activities with minimal background interference. Such probes are essential tools in biochemistry and cell biology for studying various biochemical processes in real-time (Lavis, Chao, & Raines, 2011).

Corrosion Inhibition for Industrial Applications

  • Chalcone derivatives have shown potential as corrosion inhibitors for mild steel in acidic environments, highlighting the application of organic compounds in protecting industrial materials. This research has implications for the development of new, more efficient corrosion inhibitors, which could significantly impact the maintenance costs and longevity of metal structures (Lgaz et al., 2017).

Organic Electronics and Photonics

  • The synthesis of fluorogenic acetoxymethyl ethers and their application in creating low-background, high-stability, and enzymatically reactive probes offer insights into the development of new materials for organic electronics and photonics. These materials are crucial for the next generation of optical devices, including sensors and displays, which require stable, efficient, and tunable photophysical properties (Lavis, Chao, & Raines, 2011).

Mechanism of Action

Target of Action

The primary target of 2-(Acetyloxy)-3-fluorophenyl acetate is likely to be enzymes known as acyl-CoA short-chain synthetases, specifically Acyl-CoA short-chain synthetase-2 (ACSS2) and ACSS1 . These enzymes are responsible for converting all acetate, regardless of the source, into acetyl coenzyme A (acetyl-CoA) .

Mode of Action

This compound interacts with its targets, the acyl-CoA short-chain synthetases, to produce acetyl-CoA. This is a crucial step in various metabolic processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the acetyl-CoA pathway . This pathway is central to many metabolic processes, including the tricarboxylic acid cycle and oxidative phosphorylation . The downstream effects of this pathway include the production of energy and various metabolic intermediates .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of this compound would be influenced by these ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the production of acetyl-CoA and the subsequent effects on cellular metabolism . By increasing the availability of acetyl-CoA, this compound can influence a variety of cellular processes, including energy production and the synthesis of various biomolecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other molecules, such as other metabolites or drugs, can potentially influence the compound’s action and efficacy .

properties

IUPAC Name

(2-acetyloxy-3-fluorophenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-6(12)14-9-5-3-4-8(11)10(9)15-7(2)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTJLHYKOIAVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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